molecular formula C8H9NO2S B6279582 2-cyano-3-(thiolan-3-yl)prop-2-enoic acid CAS No. 1704156-51-3

2-cyano-3-(thiolan-3-yl)prop-2-enoic acid

Cat. No.: B6279582
CAS No.: 1704156-51-3
M. Wt: 183.23 g/mol
InChI Key: AVPXUTKLDYJUCO-CLTKARDFSA-N
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Description

2-cyano-3-(thiolan-3-yl)prop-2-enoic acid is a versatile chemical compound with a unique structure that includes a cyano group, a thiolane ring, and a prop-2-enoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(thiolan-3-yl)prop-2-enoic acid typically involves the reaction of thiolane derivatives with cyanoacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reactors can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(thiolan-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the thiolane ring is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyano-3-(thiolan-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 2-cyano-3-(thiolan-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group and thiolane ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(thiophen-3-yl)prop-2-enoic acid: Similar structure but with a thiophene ring instead of a thiolane ring.

    2-cyano-3-(4-diphenylaminophenyl)prop-2-enoic acid: Contains a diphenylamino group, offering different electronic properties

Uniqueness

2-cyano-3-(thiolan-3-yl)prop-2-enoic acid is unique due to its combination of a cyano group, a thiolane ring, and a prop-2-enoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

1704156-51-3

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

(Z)-2-cyano-3-(thiolan-3-yl)prop-2-enoic acid

InChI

InChI=1S/C8H9NO2S/c9-4-7(8(10)11)3-6-1-2-12-5-6/h3,6H,1-2,5H2,(H,10,11)/b7-3-

InChI Key

AVPXUTKLDYJUCO-CLTKARDFSA-N

Isomeric SMILES

C1CSCC1/C=C(/C#N)\C(=O)O

Canonical SMILES

C1CSCC1C=C(C#N)C(=O)O

Purity

0

Origin of Product

United States

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